7-fluoro-5-(trifluoromethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F4N |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
7-fluoro-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5F4N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H |
InChI Key |
MWPUOIRDBPZGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 5 Trifluoromethyl 1h Indole
Precursor Synthesis and Functionalization Strategies
The construction of the 7-fluoro-5-(trifluoromethyl)-1H-indole scaffold relies on the availability of appropriately substituted precursors. The functionalization strategies often involve the introduction of fluorine and trifluoromethyl groups at an early stage of the synthesis.
Fluorination is a critical step in the synthesis of many modern pharmaceuticals. rsc.orgnih.gov In the context of indole (B1671886) synthesis, fluorination can be achieved through various methods, including the use of electrophilic fluorinating agents or by starting with pre-fluorinated building blocks. The choice of fluorinating reagent and the timing of the fluorination step are crucial for a successful synthesis. For instance, the synthesis of various fluorinated indole analogues has been accomplished using N-succinimidyl methacrylate (B99206) and the corresponding tryptamines. rsc.org Other approaches might involve the use of reagents like Selectfluor for fluorocyclization reactions. nih.gov
While direct C-H fluorination of a pre-formed indole is a possibility, it often leads to a mixture of regioisomers. Therefore, a more controlled approach typically involves the synthesis of a fluorinated precursor, such as a fluorinated aniline (B41778) or a fluorinated phenylhydrazine (B124118), which is then cyclized to form the desired fluorinated indole. The synthesis of 7-fluoro-1H-indole, a related compound, highlights the use of such strategies. sigmaaldrich.com
The introduction of a trifluoromethyl (CF3) group is a widely used strategy in drug design. researchgate.netnih.gov Radical trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated aromatic compounds. nih.govrsc.orgacs.org Reagents such as Togni's reagent or triflyl chloride are commonly used to generate trifluoromethyl radicals, which can then react with a suitable indole precursor. researchgate.net
Similar to fluorination, the regioselectivity of trifluoromethylation is a key consideration. Direct trifluoromethylation of an indole often yields a mixture of products. Therefore, a more common approach involves the use of a trifluoromethylated starting material. For example, a trifluoromethylated aniline derivative can be a key precursor for constructing the indole ring system with the CF3 group in the desired position.
Direct and Indirect Synthetic Routes
The assembly of the this compound ring can be accomplished through various synthetic routes, often categorized as direct or indirect methods. These routes frequently employ transition metal catalysis to facilitate key bond-forming reactions.
Transition metal-catalyzed reactions, particularly those using rhodium, have become instrumental in the C-H functionalization and annulation of indoles to create complex polycyclic structures. nih.gov While direct C7 functionalization of indoles is challenging due to the inherent reactivity of the pyrrole (B145914) ring, the use of directing groups has enabled site-selective modifications. rsc.org For the synthesis of this compound, a plausible strategy would involve the annulation of a suitably substituted benzene (B151609) derivative. This could entail the reaction of a 2-halo-3-fluoro-5-(trifluoromethyl)aniline derivative with an alkyne, followed by a transition metal-catalyzed cyclization to form the indole ring.
Palladium catalysis is a versatile tool for the synthesis of indoles. mdpi.comrsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization are well-established methods for indole synthesis. mdpi.com For instance, the reaction of a 2-iodoaniline (B362364) derivative with a terminal alkyne can lead to a 2-alkynyl aniline intermediate, which then undergoes palladium-catalyzed cyclization to form the indole.
A potential route to this compound could involve the palladium-catalyzed cyclization of a precursor like N-(2-alkynyl)-3-fluoro-5-(trifluoromethyl)aniline. The intramolecular Heck reaction is another powerful palladium-catalyzed method for indole synthesis, typically involving the cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org Furthermore, palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed for the synthesis of trifluoromethyl-containing indoles and indolines. nih.gov
As mentioned earlier, radical trifluoromethylation is a key strategy for introducing the CF3 group. researchgate.netnih.gov In the context of synthesizing this compound, a radical trifluoromethylation reaction could be performed on a 7-fluoroindole (B1333265) precursor. However, controlling the regioselectivity of this reaction to favor substitution at the C5 position would be a significant challenge. A more likely approach would be to start with a precursor that already contains the trifluoromethyl group, such as 2-amino-3-fluoro-5-(trifluoromethyl)benzenethiol, which has been used in the synthesis of related benzothiazine structures. nih.gov Another strategy involves the radical trifluoromethylation of isonitriles to generate 2-trifluoromethylindoles. acs.org
Regioselectivity and Stereoselectivity in Synthesis
The precise placement of the fluorine and trifluoromethyl groups on the indole core is a primary challenge in the synthesis of this compound. Achieving this requires meticulous control over reaction conditions and the strategic selection of starting materials.
Control of Substitution Patterns on the Indole Core
The regiochemical outcome of the synthesis is largely dictated by the chosen synthetic route. Two of the most powerful and adaptable methods for constructing substituted indoles, the Fischer and Larock syntheses, offer distinct strategies for controlling the final substitution pattern.
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone. wikipedia.org To synthesize the target molecule, one would logically start with (2-fluoro-4-(trifluoromethyl)phenyl)hydrazine . The subsequent reaction with an appropriate carbonyl compound would form the indole ring. For instance, reaction with pyruvate (B1213749) could yield a carboxylic acid at the C2 position, a common precursor for further functionalization. The substitution pattern of the final indole is therefore predetermined by the substitution on the starting phenylhydrazine. thermofisher.com Unsymmetrical ketones can sometimes lead to mixtures of regioisomers, but for many starting materials, the method is highly reliable. thermofisher.com
Larock Indole Synthesis: This palladium-catalyzed heteroannulation provides a powerful alternative, reacting an o-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org To achieve the desired 7-fluoro-5-(trifluoromethyl) substitution, a starting material such as 2-iodo-3-fluoro-5-(trifluoromethyl)aniline would be required. The choice of the alkyne determines the substituents at the C2 and C3 positions of the indole. A significant advantage of the Larock reaction is its high degree of regioselectivity, which typically places the sterically larger substituent of the alkyne at the 2-position of the indole ring. nih.gov This method avoids the often harsh acidic conditions of the Fischer synthesis and tolerates a wider range of functional groups. nih.gov
Beyond these core synthesis strategies, direct C-H functionalization of a pre-formed indole represents another approach. nih.gov However, achieving the specific 7-fluoro-5-trifluoromethyl substitution pattern on an unsubstituted indole via sequential C-H activation would be a significant regioselectivity challenge.
| Synthetic Method | Required Aniline/Hydrazine Precursor | Co-reactant | Key Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine | Aldehyde or Ketone | Well-established, often uses inexpensive starting materials. |
| Larock Indole Synthesis | 2-Iodo-3-fluoro-5-(trifluoromethyl)aniline | Disubstituted Alkyne | High regioselectivity, mild reaction conditions, broad functional group tolerance. wikipedia.orgnih.gov |
Stereochemical Considerations in Fluorinated Indole Synthesis
The parent molecule, this compound, is achiral and thus does not present inherent stereochemical challenges. However, stereoselectivity becomes paramount when synthesizing derivatives of this core structure where one or more chiral centers are introduced. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly.
The synthesis of optically active fluorinated indole derivatives is an active area of research. Key strategies include:
Asymmetric Friedel-Crafts Reactions: This powerful method involves the reaction of an indole with a prochiral electrophile in the presence of a chiral catalyst. For instance, the alkylation of indoles with trifluoromethyl ketones can be rendered enantioselective by using chiral metal complexes or organocatalysts, yielding products with a chiral trifluoromethylated alcohol moiety at the C3 position. nih.govacs.org
Organocatalytic Reactions: Chiral Brønsted acids, such as derivatives of phosphoric acid, have proven effective in catalyzing enantioselective reactions. For example, the intramolecular aza-Michael reaction has been used to create chiral fluorinated indolizidinone derivatives with high enantioselectivity. acs.orgnih.gov
Diastereoselective Fluorination: In some cases, fluorination of an existing molecule can create new stereocenters. Anodic fluorination of N-acetyl-3-substituted indoles, for example, can yield trans-2,3-difluoro-2,3-dihydroindoles with good diastereoselectivity, which can then be converted to monofluoroindoles. researchgate.net
These examples underscore that while the target compound itself is achiral, the broader field of fluorinated indole synthesis is deeply involved with controlling stereochemistry to access complex, biologically relevant molecules. nih.gov
Sustainable and Green Chemistry Approaches
In line with modern synthetic chemistry standards, the development of environmentally benign methods for preparing this compound is a critical consideration. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption by employing milder reaction conditions and efficient catalysts. tandfonline.com
Solvent-Free or Aqueous Reaction Conditions
Moving away from traditional volatile organic solvents is a key goal of green chemistry.
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic reagents often have low solubility in water, various techniques can overcome this. For instance, the Friedel–Crafts hydroxyalkylation of indoles with aromatic fluoromethyl ketones has been successfully achieved in water using potassium carbonate and a phase-transfer catalyst like tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr). nih.gov Copper-catalyzed indole syntheses have also been reported in aqueous solvent systems. organic-chemistry.org A review of the numerous methodologies for indole synthesis in water highlights the growing potential of this medium. researchgate.net
Solvent-Free Synthesis: Eliminating the solvent entirely can lead to highly efficient and clean reactions. The Fischer-indole synthesis is amenable to solvent-free conditions, sometimes using a natural, biodegradable catalyst like a marine sponge skeleton with phosphoric acid. brieflands.com Other approaches involve simply blending the reagents and heating, which has been shown to be effective for the addition of indoles to aldehydes. nih.gov The synthesis of bis(indolyl)methanes, a reaction analogous to the Friedel-Crafts alkylation of indoles, is frequently conducted under solvent-free conditions, often with catalytic DBDMH or humic acid. beilstein-journals.orgresearchgate.net
Catalyst Development for Environmentally Benign Synthesis
The catalyst plays a central role in the efficiency and environmental impact of a synthetic route.
Metal-Free Catalysis: To avoid the cost and toxicity associated with many transition metals, metal-free catalytic systems are highly desirable. The Fischer indole synthesis can be catalyzed by strong Brønsted acids like polyphosphoric acid (PPA), offering a metal-free alternative. mdpi.com Organocatalysis, as mentioned previously, uses small organic molecules to catalyze reactions, such as the chiral phosphoric acids used in asymmetric synthesis, which are considered a green alternative to metal catalysts. nih.govoup.com
Earth-Abundant Metal Catalysis: When metal catalysis is necessary, a shift from precious metals like palladium to more abundant and less toxic metals such as nickel or copper is a key green strategy. Nickel-catalyzed versions of the Larock-type heteroannulation have been developed, providing a more sustainable alternative to the original palladium-based method. rsc.org Copper-catalyzed reactions are also widely used in indole synthesis. organic-chemistry.org
Recyclable and Bio-based Catalysts: Designing catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. PEG-supported sulfonic acid has been used as a recyclable catalyst for the synthesis of bis(indolyl)methanes. researchgate.net Furthermore, the use of catalysts derived from renewable biological sources is an emerging area. The aforementioned use of a marine sponge/H₃PO₄ system for the Fischer indole synthesis is a prime example of a bio-based catalyst. brieflands.com
| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantage |
|---|---|---|---|
| Aqueous Conditions | Friedel-Crafts Hydroxyalkylation | K₂CO₃ / n-Bu₄PBr in water | Avoids organic solvents; uses non-toxic medium. nih.gov |
| Solvent-Free | Fischer Indole Synthesis | Marine Sponge / H₃PO₄ | Eliminates solvent waste; uses a bio-based catalyst. brieflands.com |
| Metal-Free Catalysis | Fischer Indole Synthesis | Polyphosphoric Acid (PPA) | Avoids transition metal catalysts. mdpi.com |
| Benign Metal Catalysis | Larock-type Heteroannulation | Ni(dppp)Cl₂ | Replaces expensive and toxic palladium with nickel. rsc.org |
| Recyclable Catalyst | Bis(indolyl)methane Synthesis | PEG-supported Sulfonic Acid | Catalyst can be recovered and reused, reducing waste. researchgate.net |
Reactivity and Reaction Mechanisms of 7 Fluoro 5 Trifluoromethyl 1h Indole
Electrophilic Aromatic Substitution Reactions
The indole (B1671886) nucleus is generally highly reactive towards electrophiles, with substitution typically occurring at the C3-position of the pyrrole (B145914) ring. However, the presence of the electron-withdrawing fluorine and trifluoromethyl groups in 7-fluoro-5-(trifluoromethyl)-1H-indole deactivates the ring, making electrophilic aromatic substitution more challenging compared to unsubstituted indole. The decreased nucleophilicity of the indole ring necessitates harsher reaction conditions for electrophilic substitutions to proceed.
The regiochemical outcome of these reactions is dictated by the interplay of the electronic effects of the substituents. The trifluoromethyl group at C5 strongly deactivates the benzene (B151609) ring, particularly the C4 and C6 positions. The fluorine atom at C7 also deactivates the ring through its inductive effect, but its resonance effect can direct electrophiles to the ortho and para positions. Within the pyrrole ring, the C3 position remains the most electron-rich and therefore the most likely site for electrophilic attack, although its reactivity is diminished.
While specific halogenation studies on this compound are not extensively documented, the expected reactivity can be inferred from studies on similarly substituted indoles. For instance, the halogenation of 2-trifluoromethylindole readily occurs at the 3-position, indicating the strong directing effect of the indole nitrogen even in the presence of a deactivating group on the pyrrole ring mdpi.com.
For this compound, electrophilic halogenation is predicted to occur preferentially at the C3 position. Should the C3 position be blocked, substitution may be directed to other positions on the pyrrole ring or, under forcing conditions, onto the deactivated benzene ring, likely at the C4 position, influenced by the directing effect of the indole nitrogen.
Table 1: Predicted Regioselectivity of Halogenation on Substituted Indoles
| Indole Derivative | Halogenating Agent | Predicted Major Product | Reference |
| 2-(Trifluoromethyl)-1H-indole | NBS, Br₂, I₂ | 3-Halo-2-(trifluoromethyl)-1H-indole | mdpi.com |
| This compound | NBS, NCS | 3-Halo-7-fluoro-5-(trifluoromethyl)-1H-indole | Inferred |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. These reactions typically require strong acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org The electron-deficient nature of this compound makes these reactions particularly challenging.
Nitration of indoles bearing electron-withdrawing groups has been shown to occur on the benzene ring. For example, nitration of 3-acetylindole and indole-3-carbonitrile yields predominantly the 6-nitro derivatives umn.edu. Based on this, it is plausible that the nitration of this compound, under forcing conditions, would occur on the benzene portion of the molecule. The directing effects of the existing substituents would likely favor substitution at the C4 or C6 positions. However, the strong deactivating nature of the trifluoromethyl group at C5 would likely disfavor substitution at the adjacent C4 and C6 positions, making nitration difficult to achieve with high selectivity.
Sulfonation of the indole ring is also expected to be difficult due to the deactivating substituents. The reaction is reversible and can be used as a directing blocking group strategy in some syntheses libretexts.org.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the this compound core can be considered at two primary locations: the fluorinated position and the trifluoromethyl group.
The trifluoromethyl group is generally very stable and resistant to chemical transformations. However, under certain basic conditions, it can undergo hydrolysis, although this is a difficult process acs.org. The strong carbon-fluorine bonds and the stability of the trifluoromethyl anion make nucleophilic attack on the carbon of the CF₃ group challenging.
C-H Functionalization of the Indole Core
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the modification of heterocyclic compounds like indole acs.orgchim.it. For electron-deficient indoles, transition-metal-catalyzed C-H activation can provide a route to functionalization that avoids the challenges of traditional electrophilic substitution.
The regioselectivity of C-H functionalization is often directed by the catalyst and any directing groups present on the substrate. For this compound, C-H functionalization could potentially be directed to several positions. While the C3 position is electronically favored for many reactions, steric hindrance and the electronic deactivation might allow for functionalization at other sites, such as C2, C4, or C6, depending on the reaction conditions and the catalytic system employed. For instance, palladium-catalyzed C-H functionalization has been used for the regioselective synthesis of various substituted indoles thieme-connect.com. Ruthenium-catalyzed C-H functionalization has also been shown to be effective for indoles rsc.org.
Table 2: Potential C-H Functionalization Sites in this compound
| Position | Rationale for Potential Functionalization |
| C2 | Can be targeted with specific directing groups or catalytic systems. |
| C3 | Generally the most reactive C-H bond in indoles, though deactivated in this case. |
| C4 | Potential site for functionalization on the benzene ring, influenced by the indole nitrogen. |
| C6 | Another potential site on the benzene ring, though less activated than C4. |
Direct C-H Activation Strategies
Direct C-H activation offers an atom-economical approach to functionalizing indoles, avoiding the need for pre-functionalized starting materials. For electron-rich heterocycles like this compound, these strategies often involve transition-metal catalysis to selectively cleave specific C-H bonds.
Recent advancements have focused on methods that can overcome the inherent reactivity biases of the indole ring. One such strategy involves bismuth-catalyzed C-H trifluoromethylation of heteroarenes using CF3SO2Cl under light irradiation. acs.org This method is significant as it proceeds through an open-shell redox pathway at the bismuth center. The proposed catalytic cycle involves the oxidative addition of the trifluoromethyl source to a Bi(I) catalyst, followed by light-induced homolysis of the Bi(III)-O bond to generate a trifluoromethyl radical. acs.org A subsequent hydrogen-atom transfer step involving a Bi(II) radical intermediate completes the cycle, yielding the trifluoromethylated product. acs.org Such strategies provide a powerful tool for the direct introduction of functional groups onto the indole core.
Regioselective C-H Bond Transformations
Achieving regioselectivity in the C-H functionalization of indoles is a considerable challenge due to the multiple, quasi-equivalent C-H bonds on the benzene ring and the high nucleophilicity of the C3 position in the pyrrole ring. nih.gov The functionalization of the C4, C5, C6, and C7 positions is particularly difficult to control. nih.gov
A primary strategy to overcome this challenge is the use of directing groups, typically installed on the indole nitrogen. These groups coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and enabling its selective functionalization. While the C2 and C3 positions have been extensively studied, methods for targeting the benzene ring are emerging. nih.gov For instance, the selective functionalization of the C7 position often requires blocking the more reactive C2 position. nih.gov Similarly, strategies for C4, C5, and C6 arylation have been developed, frequently relying on transient or removable directing groups to guide the reaction. nih.gov
This principle is also demonstrated in the functionalization of related heterocycles. In 7-azaindoles, a carbamoyl directing group can be used to facilitate regioselective metalation and functionalization at the C6 position. nih.gov This strategy, termed a "directed metalation-group dance," allows for multiple, controlled functionalization events on the heterocyclic scaffold. nih.gov A similar coordinating activation strategy has been successfully employed for the selective ortho-C-H trifluoromethylation of anilines, where a directing group enables the reaction to proceed in moderate to good yields. researchgate.net These examples highlight a powerful and generalizable approach for achieving regioselectivity in indole systems.
Table 1: Strategies for Regioselective C-H Functionalization of Indole Scaffolds
| Strategy | Target Position | Key Features | Relevant Analogy |
|---|---|---|---|
| Directing Group | C4, C6, C7 | A coordinating group on the indole nitrogen directs a metal catalyst to a specific C-H bond. nih.gov | Picolinamide-directed trifluoromethylation of anilines. researchgate.net |
| Blocking Groups | C7 | The more reactive C2 position is substituted to prevent unwanted side reactions. nih.gov | N/A |
| Directed Metalation | C6 | A carbamoyl group on N7 of 7-azaindole directs lithiation to the C6 position. nih.gov | N/A |
Cycloaddition and Rearrangement Reactions
The indole nucleus can participate in a variety of cycloaddition and rearrangement reactions, providing pathways to complex, polycyclic architectures. The electronic properties conferred by the fluoro and trifluoromethyl substituents can significantly influence the feasibility and outcome of these transformations. nih.gov
[3+2] Cycloadditions Involving the Indole Ring
The indole ring, particularly its C2-C3 double bond, can act as a dipolarophile in [3+2] cycloaddition reactions. A notable application of this reactivity is the formal [3+2] cycloaddition using α-trifluoromethyl-(indol-3-yl)methanols as precursors for trifluoromethylated C3 1,3-dipoles. researchgate.net This method allows for the construction of the five-membered carbocycle found in 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. researchgate.net
The general principle of [3+2] cycloadditions is widely used for synthesizing five-membered heterocycles containing trifluoromethyl groups. For example, 5-trifluoromethyl-1,2,4-triazoles can be synthesized regioselectively through the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. mdpi.com Similarly, a solvent-controlled cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane can yield either bis(trifluoromethyl)cyclopropanes via a [2+1] cycloaddition or bis(trifluoromethyl)pyrazolines through a [3+2] pathway, demonstrating the versatility of these reactions. rsc.org These examples underscore the potential of the indole core in this compound to participate in similar transformations to generate novel, complex heterocyclic systems.
Table 2: Examples of [3+2] Cycloaddition Reactions for Fluorinated Heterocycle Synthesis
| Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|
| α-Trifluoromethyl-(indol-3-yl)methanol + Dipolarophile | 1-(Trifluoromethyl)-cyclopenta[b]indole | Uses the indole derivative as a 1,3-dipole precursor. | researchgate.net |
| Hydrazonyl Chloride + Trifluoroacetonitrile | 5-Trifluoromethyl-1,2,4-triazole | In situ generation of nitrile imine for cycloaddition. | mdpi.com |
| 2-Trifluoromethyl-1,3-enyne + CF3CHN2 | Bis(trifluoromethyl)pyrazoline | Solvent control dictates reaction pathway ([3+2] vs. [2+1]). | rsc.org |
Rearrangement Pathways of this compound Derivatives
While specific rearrangement pathways of this compound itself are not extensively detailed in the available literature, rearrangements are a cornerstone of indole chemistry. The Fischer indole synthesis, a classic method for preparing indoles, famously proceeds through a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone intermediate.
For derivatives of this compound, various skeletal rearrangements could be envisioned depending on their substitution pattern. For instance, appropriately substituted derivatives could potentially undergo Smiles rearrangements or other intramolecular nucleophilic aromatic substitutions. The strong electron-withdrawing nature of the trifluoromethyl group would heavily influence the kinetics and regiochemical outcomes of such processes by stabilizing anionic intermediates. Further research into the synthesis of complex derivatives is required to explore these potential rearrangement pathways.
Mechanistic Investigations through Isotopic Labeling and Kinetic Studies
Understanding the precise mechanisms of the reactions involving this compound is crucial for reaction optimization and the rational design of new synthetic methods. Isotopic labeling and kinetic studies are indispensable tools for elucidating these complex reaction pathways.
Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C) to trace its fate throughout a reaction. The synthesis of isotopically labeled precursors is the first critical step in such studies. For example, 5-fluoroindole-5-¹³C has been synthesized from 4-fluoronitrobenzene-4-¹³C through a multi-step sequence involving a vicarious nucleophilic substitution followed by a reductive cyclization. diva-portal.org Another approach to labeled fluoroindoles involves the Fischer indole synthesis starting from labeled 4-fluoroaniline. diva-portal.org
Once synthesized, a labeled compound like this compound-¹³C could be used to:
Track Skeletal Rearrangements: By determining the position of the ¹³C label in the product, one can confirm whether the core indole skeleton remains intact or undergoes rearrangement.
Elucidate C-H Activation Mechanisms: The kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the labeled and unlabeled indole. A significant KIE would indicate that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction.
Verify Cycloaddition Pathways: Labeling can help distinguish between different possible cycloaddition modes or confirm the concerted or stepwise nature of the reaction.
These mechanistic studies, though challenging, provide invaluable insights into the fundamental reactivity of fluorinated indoles and are essential for the continued development of advanced synthetic methodologies.
Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 5 Trifluoromethyl 1h Indole
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in confirming the structure of 7-fluoro-5-(trifluoromethyl)-1H-indole. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular architecture has been established.
¹H NMR Analysis of Indole (B1671886) Proton Environments
The ¹H NMR spectrum provides crucial information about the electronic environment of the protons within the molecule. The signals corresponding to the aromatic and pyrrolic protons of the indole ring are observed in their characteristic regions, with their multiplicities revealing the coupling interactions with neighboring nuclei.
¹³C NMR Chemical Shift Assignments and Coupling Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine and trifluoromethyl groups, leading to characteristic downfield shifts for the substituted carbons.
As with the proton NMR data, detailed experimental ¹³C NMR chemical shift assignments and coupling constants for this compound have not been found in publicly accessible scientific literature.
¹⁹F NMR Spectroscopic Signatures of Trifluoromethyl and Fluoro Groups
¹⁹F NMR spectroscopy is particularly informative for this compound, offering distinct signals for the two different fluorine environments: the single fluorine atom at the 7-position and the three equivalent fluorine atoms of the trifluoromethyl group at the 5-position. The chemical shifts and the coupling patterns of these signals are highly sensitive to their positions on the aromatic ring and provide unambiguous confirmation of their presence and location.
Specific experimental ¹⁹F NMR data for this compound remains to be published in accessible literature.
2D NMR Techniques for Structural Confirmation (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful techniques for the definitive structural elucidation of complex organic molecules.
COSY (Correlation Spectroscopy) would be utilized to establish the connectivity between adjacent protons, helping to trace the proton network within the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing a clear map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons and confirming the positions of the fluoro and trifluoromethyl substituents by observing correlations from the fluorine-coupled protons to the respective carbon atoms.
Detailed experimental 2D NMR data for this compound is not available in the current body of scientific literature.
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior, which can provide further structural clues.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃) and potentially the fluorine atom, as well as characteristic cleavages of the indole ring.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Mechanisms
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound. nih.gov For this compound, ESI would generate a protonated molecule, [M+H]⁺, in the positive ion mode, confirming its molecular mass. Subsequent fragmentation of this molecular ion within the mass spectrometer provides valuable structural information.
While specific fragmentation data for this compound is not extensively published, a plausible fragmentation mechanism can be proposed based on the known behavior of indole and fluorinated aromatic compounds. The fragmentation process is often initiated by the loss of stable neutral molecules or radicals.
Proposed Fragmentation Pathways:
Loss of HCN: A classic fragmentation pathway for the indole ring involves the cleavage of the C2-N and C2-C3 bonds, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule.
Loss of HF: The presence of a fluorine atom on the benzene (B151609) ring introduces the possibility of eliminating a hydrogen fluoride (B91410) (HF) molecule.
Cleavage of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical or a neutral CF₃H molecule. The stability of the resulting carbocation would influence the prevalence of this pathway.
Ring Cleavage: The indole ring system can undergo more complex cleavages, breaking apart the bicyclic structure into smaller charged fragments.
In-source fragmentation, where molecules fragment in the ESI source before mass analysis, can also occur and provides clues to the compound's structure. nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds and their derivatives. nih.gov The process involves selecting a specific precursor ion (for instance, the [M+H]⁺ ion of a this compound derivative) with the first mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. nih.gov The resulting product ions are then analyzed by a second mass spectrometer.
This technique would be invaluable for confirming the structure of derivatives of this compound. For example, if a derivative were synthesized by adding a substituent to the indole nitrogen, the MS/MS spectrum would show characteristic fragmentation patterns. By comparing the fragmentation of the parent compound with that of the derivative, one could pinpoint the site of modification. The loss of the added substituent as a neutral fragment would be a key indicator, confirming the success of the derivatization reaction. This method has been successfully applied to identify metabolites of complex indole derivatives. nih.gov
Influence of Fluorine and Trifluoromethyl Groups on Fragmentation
The fluorine (F) and trifluoromethyl (CF₃) groups are potent electron-withdrawing substituents that significantly influence a molecule's chemical properties and, consequently, its mass spectrometric fragmentation pattern. mdpi.comnih.gov
Inductive Effects: Both F and CF₃ groups exert strong negative inductive (-I) effects, withdrawing electron density from the indole ring. This withdrawal can alter the bond strengths within the molecule. For instance, the bonds adjacent to the substituted positions may be weakened, promoting specific cleavage pathways.
Stabilization of Fragments: The high electronegativity of fluorine can influence the stability of charged fragments. The presence of these groups can direct fragmentation away from pathways that would place a positive charge on an adjacent carbon atom.
Electrophilic Character: The trifluoromethyl radical (•CF₃) is known to be electrophilic, in contrast to the more nucleophilic alkyl radicals. nih.gov This property can influence radical-driven fragmentation processes, making certain pathways more or less favorable compared to non-fluorinated analogues.
Characteristic Losses: The presence of these substituents gives rise to characteristic neutral losses, such as HF and •CF₃, which are diagnostic in the mass spectrum. The relative ease of these losses provides insight into the structure and bonding of the parent ion. The strong C-F bonds in the CF₃ group make the loss of a single fluorine atom from this group less likely than the loss of the entire group. mdpi.com
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Vibrational Modes of the Indole Ring
The vibrational spectrum of this compound is dominated by the characteristic modes of the parent indole structure. montclair.edu Studies on indole and its simple derivatives provide a solid foundation for assigning these bands. uq.edu.aumdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3400 - 3500 | A sharp, distinct peak corresponding to the stretching of the nitrogen-hydrogen bond in the pyrrole (B145914) ring. |
| Aromatic C-H Stretching | 3000 - 3150 | Stretching vibrations of the C-H bonds on the benzene and pyrrole portions of the indole ring. |
| Ring Stretching (C=C, C-C) | 1450 - 1620 | A series of bands arising from the stretching of carbon-carbon bonds within the bicyclic aromatic system. |
| In-plane N-H Bending | ~1400 - 1500 | Bending motion of the N-H bond within the plane of the indole ring. |
| "Fingerprint" Region | 600 - 1400 | Complex vibrations, including C-H bending and ring deformation modes, that are unique to the molecule. |
This table presents generalized data based on studies of indole and its derivatives. montclair.eduuq.edu.aumdpi.comnih.gov
C-F and CF₃ Stretching Frequencies
The introduction of fluorine and trifluoromethyl groups gives rise to strong, characteristic absorption bands in the IR spectrum due to the high polarity of the C-F bonds.
The C-F stretching vibration of a fluorine atom attached to an aromatic ring typically appears as a strong band in the infrared spectrum. The CF₃ group has multiple stretching modes, often referred to as symmetric and asymmetric stretches, which are also strong and characteristic. These frequencies can sometimes mix with other vibrational modes of the molecule. ias.ac.in
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Aromatic C-F Stretching | 1200 - 1270 | Strong absorption due to the stretching of the carbon-fluorine bond on the benzene ring. |
| Symmetric CF₃ Stretching | ~1150 | A strong band resulting from the in-phase stretching of the three C-F bonds in the trifluoromethyl group. ias.ac.inscispace.com |
| Asymmetric CF₃ Stretching | 1300 - 1350 | An intense, broad absorption corresponding to the out-of-phase stretching of the C-F bonds in the trifluoromethyl group. ias.ac.in |
This table presents generalized data based on studies of various fluorinated aromatic and aliphatic compounds. ias.ac.inscispace.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound by yielding precise bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net
Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected findings. nih.govmdpi.com A crystallographic study would reveal:
Molecular Geometry: Confirmation of the planarity of the indole ring system and the precise bond lengths and angles, which may be subtly altered by the electronic effects of the F and CF₃ substituents.
Conformation: The rotational orientation of the trifluoromethyl group relative to the indole plane would be determined.
Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice. Key interactions would likely include hydrogen bonding between the indole N-H group of one molecule and the electronegative fluorine atom of a neighboring molecule (N-H···F). Other non-covalent interactions, such as π-π stacking between indole rings, would also be characterized. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.commdpi.com
The data obtained from X-ray crystallography provides the ultimate structural confirmation, complementing the information derived from mass spectrometry and vibrational spectroscopy.
Single Crystal X-ray Diffraction Analysis
In the absence of experimental data for this specific compound, a hypothetical data table for crystallographic parameters cannot be generated. Such a table would typically include details of the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), calculated density (ρ), and the final R-factor indicating the quality of the structural refinement.
Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound remains speculative. The presence of a fluorine atom, a trifluoromethyl group, and the N-H group of the indole ring suggests that a variety of non-covalent interactions would likely govern the crystal packing. These could include:
Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor and would be expected to form hydrogen bonds with electronegative atoms, such as the fluorine atom of a neighboring molecule or potentially the nitrogen atom of the indole ring itself.
Halogen Bonding: The fluorine atom could act as a halogen bond donor or acceptor, interacting with nucleophilic or electrophilic sites on adjacent molecules.
π-π Stacking: The aromatic indole ring system would likely participate in π-π stacking interactions, contributing to the stability of the crystal lattice.
Dipole-Dipole Interactions: The significant dipole moments associated with the C-F and C-CF3 bonds would lead to dipole-dipole interactions, influencing the orientation of molecules within the crystal.
A comprehensive understanding of these interactions and their collective influence on the supramolecular architecture of this compound awaits experimental determination through single-crystal X-ray diffraction.
Theoretical and Computational Chemistry of 7 Fluoro 5 Trifluoromethyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules like 7-fluoro-5-(trifluoromethyl)-1H-indole. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary method for predicting the electronic structure of organic molecules due to its favorable balance between computational cost and accuracy. For fluorinated indole (B1671886) derivatives, DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformer. The B3LYP hybrid functional, for instance, is a widely accepted functional used in conjunction with a suitable basis set to perform these optimizations. nih.gov A study on a related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, utilized the B3LYP functional to successfully optimize its geometry. nih.gov Such calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. This structural information is the starting point for further analysis of the molecule's electronic properties.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as interaction energies and electronic excitation energies. These high-accuracy calculations serve as benchmarks for validating the results obtained from more computationally efficient DFT methods. For a molecule with significant electron correlation effects, which can be induced by the presence of multiple fluorine atoms, ab initio calculations are valuable for ensuring the reliability of the predicted electronic structure.
The choice of basis set is critical for obtaining accurate results in quantum chemical calculations, particularly for systems containing highly electronegative atoms like fluorine. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are often employed for fluorinated organic molecules. nih.gov This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. For this compound, a systematic evaluation of different functionals (e.g., B3LYP, M06-2X, ωB97X-D) and basis sets would be necessary to identify the level of theory that provides the best agreement with any available experimental data, ensuring the predictive power of the computational model.
Molecular Orbital Analysis
Analysis of the molecular orbitals (MOs) provides a deeper understanding of the electronic characteristics and chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. acs.org For this compound, the electron-withdrawing fluorine and trifluoromethyl groups are expected to lower the energies of both the HOMO and LUMO. This would influence the molecule's susceptibility to electrophilic and nucleophilic attack. FMO analysis can predict the most likely sites for such reactions by examining the spatial distribution of the HOMO and LUMO across the indole ring system. wikipedia.orgnumberanalytics.com
Table 1: Illustrative Frontier Molecular Orbital Data for an Indole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table provides hypothetical but representative values for a substituted indole to illustrate the output of FMO analysis. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. wikipedia.orgfaccts.de NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org For this compound, NBO analysis can quantify the delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding the molecule's stability and the influence of its substituents. The analysis calculates the second-order perturbation theory energy of interaction, E(2), which indicates the strength of the hyperconjugative interactions. For example, interactions involving the lone pairs of the fluorine and nitrogen atoms and the antibonding orbitals of the indole ring would be of particular interest. A study on 7-amino-4-trifluoromethyl coumarin (B35378) used NBO analysis to investigate charge delocalization and hydrogen bonding strength. researchgate.net
Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for a Fluorinated Aromatic System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N5 | π* (C3-C4) | 3.45 |
| LP (2) F8 | σ* (C6-C7) | 1.20 |
| π (C1-C2) | π* (C3-C4) | 18.50 |
Note: This table presents hypothetical data to illustrate the types of interactions and stabilization energies (E(2)) obtained from an NBO analysis. Specific interactions and energies for this compound would be determined by dedicated calculations.
In-Depth Computational Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available at this time. Therefore, the generation of a detailed article covering its conformational analysis, energy landscapes, spectroscopic property predictions, and solvent effects, as per the requested outline, cannot be fulfilled.
Scientific research in the field of computational chemistry often focuses on molecules with specific biological or material science applications. While numerous studies exist for various fluorinated and trifluoromethylated indole derivatives, the unique substitution pattern of a fluorine atom at the 7-position and a trifluoromethyl group at the 5-position of the indole ring in this compound does not appear to have been the subject of published theoretical investigation.
The intricate interplay of the electron-withdrawing properties of both the fluorine and trifluoromethyl substituents, combined with their specific locations on the indole scaffold, would significantly influence the molecule's electronic structure, conformational preferences, and spectroscopic signatures. A thorough computational analysis would be required to elucidate these properties, involving sophisticated quantum chemical calculations.
Such a study would typically involve:
Conformational Analysis and Energy Landscapes: Exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This would involve rotating the trifluoromethyl group and analyzing the resulting energy changes.
Spectroscopic Property Prediction: Calculating theoretical NMR chemical shifts (using methods like GIAO or CSGT) and vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
Solvent Effects: Investigating how the surrounding solvent environment influences the electronic properties of the molecule, which is crucial for understanding its behavior in solution.
Without dedicated computational studies on this compound, any attempt to generate the requested article would be speculative and lack the required scientific accuracy and detailed research findings. Further experimental and theoretical work is needed to characterize this specific compound and make such an analysis possible.
Advanced Methodological Development for 7 Fluoro 5 Trifluoromethyl 1h Indole Analysis
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone for assessing the purity of 7-fluoro-5-(trifluoromethyl)-1H-indole and for its separation and detection in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that can be optimized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring the accurate determination of its purity and the identification of any related impurities.
A typical approach for method development would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 or a phenyl-hexyl column would be a suitable initial choice for the stationary phase, given the aromatic nature of the indole (B1671886) ring. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (like water with a small amount of acid, such as 0.1% trifluoroacetic acid, to ensure good peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). cetjournal.it The presence of the fluorine and trifluoromethyl groups increases the hydrophobicity of the molecule, which will influence its retention time.
Detection is typically achieved using a UV detector, as the indole scaffold has a strong chromophore. nih.gov The detection wavelength would be set around the absorbance maxima of the indole ring, typically in the range of 220-280 nm. For enhanced sensitivity and selectivity, particularly in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. mdpi.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for hydrophobic aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides protons to suppress ionization of the indole NH, leading to better peak shape. cetjournal.it |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | UV at 230 nm and 275 nm | Captures the characteristic absorbance peaks of the indole moiety. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
This method would serve as a starting point, with further optimization of the gradient, mobile phase composition, and flow rate to achieve the desired resolution between the main peak and any impurities. For higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle size columns and higher pressures, can be employed. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a highly sensitive technique that provides both chromatographic separation and mass-based identification of compounds. However, due to the relatively low volatility of indole derivatives, a derivatization step is often necessary to convert them into more volatile species suitable for GC analysis. mdpi.comnih.gov
For this compound, the active hydrogen on the indole nitrogen is a prime site for derivatization. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.com This derivatization blocks the polar N-H bond, reducing intermolecular hydrogen bonding and increasing the volatility of the compound. Another approach is alkylation, for instance, using an alkyl chloroformate. nih.gov
Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer fragments the eluted derivative in a reproducible manner, generating a characteristic mass spectrum that can be used for identification. The fragmentation pattern would be expected to show ions corresponding to the loss of the trifluoromethyl group, the silyl (B83357) group, and fragmentation of the indole ring itself.
Table 2: Hypothetical GC-MS Data for the Trimethylsilyl Derivative of this compound
| Analyte | Derivatization Reagent | Expected Molecular Ion (m/z) of Derivative | Key Fragment Ions (m/z) |
| This compound | BSTFA | 287 | 272 (M-15, loss of CH₃), 218 (M-69, loss of CF₃), 73 (Si(CH₃)₃) |
The development of a GC-MS method would involve optimizing the derivatization reaction conditions (reagent, temperature, time) and the GC temperature program to ensure complete derivatization and good chromatographic separation.
Analytical Spectroscopy Beyond Routine Characterization
While NMR and basic UV-Vis spectroscopy are standard for initial characterization, more advanced spectroscopic techniques can provide deeper insights into the properties of this compound and its derivatives.
Circular Dichroism (CD) for Chiral Derivatives
Should this compound be used as a scaffold to create chiral molecules, for example, by substitution at the C2 or C3 position, Circular Dichroism (CD) spectroscopy becomes an invaluable tool. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is often used in conjunction with chiral HPLC to determine the enantiomeric purity and absolute configuration of chiral compounds. nih.govchromatographyonline.com
The process would involve first separating the enantiomers using a chiral HPLC column (e.g., Chiralpak or Chiralcel). nih.govnih.gov The separated enantiomers can then be analyzed by a CD detector connected in-line with the HPLC. jasco-global.comjascoinc.com Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect at specific wavelengths can be used to assign the enantiomer, and the magnitude of the CD signal is proportional to the enantiomeric excess.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com For this compound, XPS would be particularly useful for analyzing thin films or surface modifications involving this molecule.
XPS analysis would provide high-resolution spectra for the C 1s, N 1s, F 1s, and O 1s (if present) core levels. The binding energies of these photoelectrons are indicative of the chemical environment of the atoms. For instance, the C 1s spectrum would be complex, with distinct peaks corresponding to C-C/C-H bonds, C-N bonds, C-F bonds, and the C-CF₃ bond. The F 1s spectrum would show a characteristic peak for the fluorine atom attached to the aromatic ring and another at a different binding energy for the trifluoromethyl group, reflecting the different chemical environments. utl.ptrsc.org
Angle-resolved XPS (ARXPS) could be used to perform non-destructive depth profiling of the top few nanometers of a surface, which would be relevant if this compound is used in surface coatings or electronic devices. georgiasouthern.edu
Table 3: Expected Binding Energy Ranges in XPS for Key Elements in this compound
| Element (Core Level) | Chemical Group | Expected Binding Energy Range (eV) |
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-N | ~286.0 |
| C 1s | C-F (aromatic) | ~287-288 |
| C 1s | C-CF₃ | ~290-291 |
| C 1s | CF₃ | ~292-293 |
| N 1s | Indole N-H | ~400-401 |
| F 1s | Aromatic C-F | ~687-688 |
| F 1s | CF₃ | ~688-689 |
Development of Quantitative Analytical Methods
Accurate quantification of this compound is essential for many applications. While HPLC with external calibration is common, other techniques can offer advantages in terms of accuracy and the need for reference standards.
One such powerful technique is Quantitative NMR (qNMR). nih.govacs.org qNMR allows for the determination of the purity or concentration of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known concentration. fujifilm.comox.ac.uk For this compound, a well-resolved proton signal, for instance, the N-H proton or one of the aromatic protons, could be used for quantification against an internal standard like maleic anhydride (B1165640) or dimethyl sulfone. ¹⁹F qNMR could also be a highly specific and sensitive option, using a fluorinated internal standard.
For trace-level quantification in complex biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov A multiple reaction monitoring (MRM) method would be developed where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of certainty in identification and quantification, even at very low concentrations.
Table 4: Comparison of Quantitative Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV with External Standard | Compares the peak area of the analyte to a calibration curve generated from standards of known concentration. | Widely available, relatively simple to implement. | Requires an accurately weighed, high-purity reference standard of the analyte. |
| Quantitative ¹H NMR (qNMR) | Compares the integrated signal of an analyte proton to that of a certified internal standard. ox.ac.uk | Primary ratio method, does not require an identical analyte standard, high precision. acs.org | Lower sensitivity than LC-MS, requires specialized equipment and expertise. |
| LC-MS/MS with Internal Standard | Uses a stable isotope-labeled version of the analyte as an internal standard for ratiometric quantification. | Extremely high sensitivity and selectivity, excellent for complex matrices. researchgate.netnih.gov | Requires a mass spectrometer and the synthesis of a stable isotope-labeled standard. |
Spectrophotometric Assays for Concentration Determination
Spectrophotometric methods, particularly UV-Vis spectroscopy, are fundamental techniques for the quantitative analysis of aromatic compounds like indoles. The indole ring system possesses a characteristic chromophore that absorbs ultraviolet light, and the position and intensity of this absorption are influenced by the nature and position of substituents on the ring. For this compound, the presence of both a fluorine atom and a trifluoromethyl group is expected to modulate its electronic properties and, consequently, its UV absorption spectrum.
The development of a spectrophotometric assay for this compound would begin with the determination of its absorption spectrum in a suitable solvent, typically a non-polar solvent like cyclohexane (B81311) or a polar protic solvent such as ethanol (B145695) or methanol, to identify the wavelength of maximum absorbance (λmax). This λmax is the most sensitive wavelength for quantitative measurements. Generally, indoles exhibit two main absorption bands, the 1La and 1Lb transitions. The substitution on the benzene (B151609) ring with electron-withdrawing groups, such as the trifluoromethyl group, can influence the energies of these transitions.
Once the λmax is established, a calibration curve would be constructed by preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The linearity of this relationship is critical for accurate quantification.
Validation of Analytical Procedures
The validation of any analytical procedure is essential to ensure its reliability, accuracy, and precision for its intended purpose. For the quantitative analysis of this compound, a validation process would be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For a spectrophotometric assay, this would involve demonstrating that there is no interference from impurities or other compounds at the chosen λmax.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by linear regression analysis of the calibration curve data.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Although specific validation data for an analytical method for this compound is not publicly documented, the principles outlined above would be rigorously applied to establish a validated assay. For instance, in the development of methods for other fluorinated indole derivatives, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are commonly employed and validated. Such a method would also be highly suitable for this compound, likely providing higher specificity and sensitivity compared to a standalone spectrophotometric assay. The validation of an HPLC-UV method would follow the same fundamental principles, with system suitability tests being an additional crucial component.
Future Research Directions and Emerging Trends for 7 Fluoro 5 Trifluoromethyl 1h Indole
Novel Synthetic Methodologies
The development of new and improved synthetic routes is paramount to expanding the accessibility and application of 7-fluoro-5-(trifluoromethyl)-1H-indole and its derivatives. Future efforts are concentrated on enhancing efficiency, selectivity, and sustainability.
Development of More Efficient and Selective Fluorination/Trifluoromethylation Strategies
Current research is actively pursuing more direct and efficient methods for introducing fluorine and trifluoromethyl groups into the indole (B1671886) ring system. bohrium.com A significant trend is the development of late-stage functionalization reactions, which allow for the introduction of these moieties at a later point in a synthetic sequence, providing greater flexibility and access to a wider range of analogs. mdpi.com
Key areas of development include:
Domino Reactions: The design of domino or cascade reactions, where multiple bond-forming events occur in a single pot, offers a streamlined approach to complex indole synthesis. organic-chemistry.org For example, a domino trifluoromethylation/cyclization strategy can be employed to construct the trifluoromethylated indole core in one efficient step. organic-chemistry.org
Improved Reagents: The development and application of new trifluoromethylating reagents, such as fluoroform-derived reagents and Togni's or Langlois' reagents, are expanding the toolkit for chemists. vu.nlbohrium.comorganic-chemistry.org
| Reagent Type | Example | Application | Reference |
| Electrophilic Trifluoromethylating Reagent | Togni's Reagent | Radical-based trifluoromethylation of indoles | bohrium.com |
| Nucleophilic Trifluoromethylating Reagent | Fluoroform-derived CuCF3 | Domino trifluoromethylation/cyclization | organic-chemistry.org |
| Radical Trifluoromethylating Reagent | Langlois' Reagent (Sodium trifluoromethylsulfinate) | Photocatalytic and radical trifluoromethylation | vu.nlbohrium.com |
Exploration of Photocatalytic and Electrocatalytic Approaches
Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis, offering alternative energy sources to drive chemical transformations. numberanalytics.com
Visible-Light Photocatalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions. acs.org Researchers have demonstrated the use of photocatalysts, such as 2-tert-butylanthraquinone, for the radical trifluoromethylation of indoles. vu.nl This approach can even be applied within living cells, opening up new avenues for studying biological processes. acs.orgnih.gov A recent study reported a catalyst-free, visible light-induced synthesis of trifluoromethyl indoles using Langlois' reagent. researchgate.net
Electrocatalysis: Electrochemical methods provide a green and efficient way to generate reactive species and drive reactions. rsc.org Catalyst-free electrochemical methods have been developed for the di- and trifluoromethylation of acrylamides to form functionalized oxindoles. acs.org This strategy offers a high degree of control and can often be performed without the need for external oxidants. rsc.orgacs.org
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their function and designing new applications. Advanced spectroscopic techniques are providing unprecedented insights into their solid-state properties and interactions with biological macromolecules.
Solid-State NMR for Polymorph Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. jeol.comeuropeanpharmaceuticalreview.com Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has become an indispensable tool for characterizing these different solid forms. europeanpharmaceuticalreview.comnih.gov
Unlike solution-state NMR, ssNMR provides detailed information about the local environment of each atom in the solid state, allowing for the clear differentiation of polymorphs. jeol.comnih.gov Recent advancements, such as the use of paramagnetic relaxation reagents and cryogenically cooled probes, have significantly enhanced the sensitivity and throughput of ssNMR experiments, enabling the analysis of very small sample quantities. nih.govbruker.com This is particularly valuable for the analysis of active pharmaceutical ingredients (APIs) within formulated drug products. europeanpharmaceuticalreview.com
Cryo-Electron Microscopy for Complex Assemblies
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large and flexible biomolecular complexes in their near-native state. nih.govnih.gov This technique is particularly well-suited for studying the interactions of small molecules like this compound with their protein targets. nih.gov
Cryo-EM can capture different conformational states of protein-ligand complexes, providing a dynamic picture of their interaction. youtube.comyoutube.com This information is invaluable for understanding the mechanism of action of drugs and for the rational design of new therapeutic agents with improved efficacy and selectivity. The increasing resolution of cryo-EM, now reaching near-atomic levels, makes it a powerful complement to traditional techniques like X-ray crystallography. nih.gov
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govresearchgate.net These computational tools are being increasingly applied to the design of novel indole derivatives with desired biological activities.
By analyzing vast datasets of chemical structures and biological activities, AI and ML algorithms can:
Identify Novel Scaffolds: Machine learning models can be trained to identify new chemical scaffolds with a high probability of inhibiting a specific biological target. nih.gov
Predict Biological Activity: AI can predict the pharmacokinetic and pharmacodynamic properties of virtual compounds, accelerating the process of lead optimization. researchgate.net
De Novo Drug Design: Generative models can design entirely new molecules with optimized properties for a particular target. researchgate.net
Structure Prediction: AI models like AlphaFold 3 can predict the three-dimensional structure of protein-ligand complexes with high accuracy, providing crucial insights for structure-based drug design. youtube.comacs.org
The integration of AI and ML with experimental data from high-throughput screening and advanced spectroscopic techniques creates a powerful feedback loop for the rapid and efficient discovery of new drugs based on the this compound scaffold. nih.gov This synergy promises to shorten development timelines, reduce costs, and increase the success rate of bringing new therapies to the clinic. nih.govresearchgate.net
Predictive Modeling for Structure-Activity Relationships
The future development of derivatives of this compound for therapeutic purposes will likely rely heavily on predictive computational models to guide synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) modeling is a key emerging trend in this area. mdpi.comresearchgate.net These models aim to establish a mathematical correlation between the structural features of a molecule and its biological activity. mdpi.com
Electronic Properties: The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly alters the electron density of the indole ring system. numberanalytics.com Descriptors such as dipole moment, partial atomic charges, and molecular electrostatic potential would be critical for predicting interactions with biological targets.
Hydrophobicity: The trifluoromethyl group dramatically increases lipophilicity, a key factor in membrane permeability and target engagement. Modeling how modifications to the scaffold modulate this property will be essential.
Steric Factors: The size and shape of the molecule, influenced by its substituents, dictate how well it fits into a biological binding pocket. nih.gov
By developing robust QSAR models, researchers can screen virtual libraries of related compounds, prioritizing the synthesis of derivatives with the highest predicted potency and most favorable pharmacological profiles, thereby accelerating the drug discovery process. mdpi.comresearchgate.net
Table 1: Key Molecular Descriptors for QSAR Modeling of Fluorinated Indoles
| Descriptor Category | Specific Descriptors | Relevance to this compound |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | The strong electronegativity of fluorine and the CF3 group creates a unique electronic landscape, influencing non-covalent interactions like hydrogen bonds and halogen bonds which are crucial for protein-ligand binding. numberanalytics.com |
| Lipophilicity | LogP, Polar Surface Area (PSA) | The CF3 group significantly increases lipophilicity, impacting cell permeability and metabolic stability. Predictive models can help balance this with the need for aqueous solubility. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | The size and position of the fluoro and trifluoromethyl groups affect the molecule's ability to fit within the active site of a target protein. nih.gov |
| Quantum Chemical | Bond Lengths, Bond Angles, Dihedral Angles | These descriptors provide a detailed 3D picture of the molecule's preferred conformation, which is essential for accurate docking simulations and understanding induced-fit mechanisms with biological targets. acs.org |
De Novo Design of Fluorinated Indole Derivatives
Beyond optimizing existing structures, an emerging trend is the use of computational algorithms for the de novo design of entirely new fluorinated indole derivatives. nih.gov This approach uses the foundational structure of this compound as a starting point to generate novel molecules tailored for specific purposes.
Structure-based de novo design would utilize high-resolution crystal structures of target proteins. Algorithms can "grow" new molecules within the binding site, piece by piece, selecting fragments that form optimal interactions with the protein. The this compound moiety could serve as a core fragment, with the software exploring various substitutions at other positions on the indole ring to enhance binding affinity and specificity. nih.gov This methodology has the potential to uncover non-intuitive molecular designs that a medicinal chemist might not have conceived of, leading to novel intellectual property and potentially more effective therapeutic agents.
Exploration of Unconventional Reactivity and Applications
The unique electronic nature of this compound, resulting from its distinct substitution pattern, opens avenues for exploring reactivity and applications that go beyond traditional indole chemistry.
Supramolecular Assembly of Fluoro-Trifluoromethylated Indoles
A significant future direction is the investigation of this compound as a building block for creating ordered, self-assembling molecular architectures. Supramolecular assembly relies on non-covalent interactions to form larger structures. nih.gov This specific indole derivative possesses several features that make it a prime candidate for such studies:
Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. nih.gov
Halogen Bonding: The fluorine atom at the 7-position can act as a halogen bond acceptor, an interaction that is gaining recognition for its strength and directionality in crystal engineering and materials science. nih.gov
π-π Stacking: The aromatic indole core can participate in π-π stacking. The electron-poor nature of the ring, induced by the electron-withdrawing substituents, would favor interactions with electron-rich aromatic systems. wikipedia.org
Fluorophilic Interactions: The trifluoromethyl group can engage in specific interactions with other fluorinated molecules, providing an additional force for directing self-assembly.
By harnessing these competing and cooperating non-covalent forces, researchers could design novel liquid crystals, gels, or porous materials based on the self-assembly of this molecule or its derivatives.
Role in Quantum Computing Materials
While speculative, a forward-looking research direction is the exploration of highly fluorinated aromatic compounds like this compound in the field of materials for quantum information science. Materials used in quantum computing require precise control over electronic and spin states.
The introduction of fluorine atoms into an aromatic ring is known to significantly alter the molecule's electronic structure, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). numberanalytics.comaip.org This "perfluoro effect" can lead to unique photophysical properties and enhanced thermal and chemical stability. acs.orgnih.gov
Future research could investigate whether the specific electronic and spin properties of this compound, or arrays of these molecules, could be manipulated for use in quantum dots or as molecular spin qubits. The heavy fluorine and trifluoromethyl substitution provides a high density of nuclear spins (¹⁹F) that could potentially be coupled to electron spins for quantum information processing. While this application is currently theoretical, the fundamental properties of the molecule make it an intriguing candidate for long-term, high-risk, high-reward materials science research.
Q & A
Basic: What are the most reliable synthetic routes for 7-fluoro-5-(trifluoromethyl)-1H-indole, and how are intermediates characterized?
Answer:
The synthesis typically involves functionalization of indole precursors via fluorination and trifluoromethylation. A common approach includes:
- Step 1 : Azide-alkyne cycloaddition (e.g., using CuI catalysis in PEG-400/DMF) to introduce fluorine substituents .
- Step 2 : Trifluoromethylation via radical or nucleophilic pathways, often using CF₃ sources like Togni’s reagent .
- Characterization :
Basic: What spectroscopic techniques are critical for structural validation of fluorinated indoles?
Answer:
- Multinuclear NMR :
- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing 5-CF₃ vs. 7-CF₃ positions) .
- LC-MS : Validates purity and detects side products (e.g., using BEH-C18 columns with ESI-QTOF) .
Advanced: How can reaction conditions be optimized for introducing trifluoromethyl groups under catalytic systems?
Answer:
Optimization involves screening catalysts, solvents, and reaction times. For example:
- Catalyst : Iodine (10 mol%) in MeCN at 40°C achieves 98% yield in 5 hours for analogous indole trifluoromethylation .
- Solvent : Polar aprotic solvents (e.g., MeCN or DMF) enhance CF₃ radical stability .
- Light Activation : Visible-light photoredox catalysis in flow reactors improves selectivity for CF₃ addition .
Advanced: How do steric and electronic effects of fluorine/CF₃ groups influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects : CF₃ groups deactivate the indole ring, requiring Pd/XPhos catalysts for Buchwald-Hartwig amination .
- Steric Hindrance : Fluorine at position 7 directs electrophilic substitution to position 3 due to steric blocking .
- Contradictions : Some studies report CF₃ groups enhance cytotoxicity in indole derivatives, while others note reduced activity due to poor solubility .
Advanced: What are the challenges in resolving overlapping NMR signals for polyfluorinated indoles?
Answer:
- Signal Overlap : Use high-field NMR (≥500 MHz) and 2D experiments (COSY, NOESY) to separate adjacent protons .
- Decoupling : ¹⁹F decoupling during ¹H NMR reduces splitting artifacts .
- Isotopic Labeling : ¹³C-labeled CF₃ precursors simplify assignments in crowded spectra .
Basic: What safety precautions are recommended for handling fluorinated indoles?
Answer:
- PPE : Gloves and goggles to avoid skin/eye contact (no acute hazards reported, but structural analogs show low toxicity) .
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HF in fluorination reactions) .
Advanced: How do structural modifications impact biological activity in fluorinated indole derivatives?
Answer:
- Cytotoxicity : 5-CF₃/7-F substitution enhances activity against tuberculosis (IC₅₀ = 1.2 μM) compared to non-fluorinated analogs .
- Enzyme Inhibition : CF₃ groups improve binding affinity to Flt3 kinase (IC₅₀ = 33 nM) by mimicking hydrophobic residues .
Advanced: What purification strategies address low yields in indole trifluoromethylation?
Answer:
- Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel separates CF₃ byproducts .
- Crystallization : Ethyl acetate/hexane recrystallization improves purity to >98% for X-ray analysis .
Advanced: How can computational modeling predict regioselectivity in fluorinated indole synthesis?
Answer:
- DFT Calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites (e.g., C3 reactivity in 7-F-substituted indoles) .
- Docking Studies : Guide SAR by modeling CF₃ interactions with protein active sites (e.g., Flt3 kinase) .
Advanced: Why do conflicting reports exist about the stability of 7-fluoro-5-CF₃-indole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
